Carcinine Hydrochloride
Description
Early Identification in Biological Organisms
Carcinine (B1662310) (β-alanylhistamine), a naturally occurring imidazole-containing dipeptide, was first identified in the common shore crab, Carcinus maenas. wikipedia.orgmarlin.ac.uk This crustacean, also known as the European green crab, is native to the north-east Atlantic Ocean and the Baltic Sea but has become a widespread invasive species in many parts of the world, including North America and Australia. wikipedia.orgsi.edu The discovery of carcinine was a result of scientific investigations into the nitrogenous compounds present in animal tissues. nih.govnih.gov Its name is derived from the genus of the crab in which it was first found. wikipedia.org
The identification of carcinine in Carcinus maenas paved the way for further research into its distribution in the animal kingdom. Subsequent studies have confirmed the presence of carcinine in various mammalian tissues, including those of rats, guinea pigs, mice, and humans, suggesting a role in mammalian physiology. nih.gov
Relationship to the Discovery of Carnosine
The discovery and scientific exploration of carcinine are intrinsically linked to carnosine (β-alanyl-L-histidine). nih.govwikipedia.org Carnosine, another dipeptide composed of β-alanine and histidine, was discovered earlier by Russian chemist Vladimir Gulevich. wikipedia.org The structural similarity between the two compounds is notable; carcinine is essentially a decarboxylated form of carnosine. nih.gov This structural relationship prompted comparative studies to understand their respective biological functions.
While both are histidine-containing dipeptides, their differing structures impart distinct physicochemical properties and biological activities. nih.govnih.gov The extensive research on carnosine's roles as an antioxidant, pH buffer, and metal-ion chelator provided a foundational framework for investigating the potential physiological significance of carcinine. nih.govnih.govwikipedia.org
Evolution of Research Focus on Carcinine and its Derivatives
The initial focus of carcinine research was primarily on its identification and quantification in various biological tissues. nih.gov However, the scientific inquiry has since evolved to explore its physiological functions and therapeutic potential. A significant area of this research has been its antioxidant properties. Studies have demonstrated that carcinine can act as a natural antioxidant, capable of scavenging hydroxyl radicals and inhibiting lipid peroxidation. nih.govnih.gov
In recent years, there has been a growing interest in the synthesis and biological evaluation of carcinine derivatives. The primary motivation for developing these derivatives is to enhance the stability and therapeutic efficacy of the parent compound. researchgate.net For instance, research has focused on creating derivatives that are more resistant to enzymatic degradation in the body. nih.gov Some studies have explored the neuroprotective effects of carcinine, showing its ability to protect retinal cells from oxidative damage. nih.gov The development of novel derivatives continues to be an active area of research, with the aim of creating new therapeutic agents for conditions related to oxidative stress. nih.govmdpi.comasu.edubiomedres.us
Interactive Data Table: Comparison of Carcinine and Carnosine
| Feature | Carcinine | Carnosine |
| Chemical Formula | C9H14N4O | C9H14N4O3 |
| Composition | β-alanylhistamine | β-alanyl-L-histidine |
| Key Discovery | First identified in Carcinus maenas | Discovered by Vladimir Gulevich |
| Primary Function | Antioxidant, potential neurotransmitter | Antioxidant, pH buffer, metal-ion chelator |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFANGKSJPRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 | |
| Record name | Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57022-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Analytical Characterization
Laboratory Synthesis of Carcinine Hydrochloride
A common method for synthesizing carcinine involves the direct condensation of β-alanine with histamine (B1213489). nih.gov In this process, the amine group of β-alanine is typically protected to prevent side reactions. A common protecting group is the t-butoxycarbonyl (Boc) group. The condensation reaction is often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Following the condensation, the protecting group is removed to yield carcinine. The final step involves reacting the carcinine base with hydrochloric acid to form the more stable and water-soluble dihydrochloride (B599025) salt. sigmaaldrich.com
Alternative synthesis strategies may involve different protecting groups or coupling agents to optimize yield and purity. For instance, methods developed for the synthesis of the related dipeptide L-carnosine often employ strategies to protect the imidazole (B134444) ring of histidine, which could be adapted for carcinine synthesis to prevent side reactions involving the imidazole nucleus. google.comgoogle.com
Analytical Methods for Identification and Quantification
A variety of analytical techniques are employed to confirm the identity and determine the purity of synthesized this compound.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a primary method for assessing the purity of this compound. sigmaaldrich.com It separates the compound from any unreacted starting materials or byproducts. The retention time of the main peak is compared to a reference standard, and the peak area provides a quantitative measure of purity. |
| Mass Spectrometry (MS) | MS is used to confirm the molecular weight of carcinine. The mass-to-charge ratio (m/z) of the protonated molecule is measured and compared to the calculated theoretical mass. nih.gov This provides strong evidence for the identity of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy provides detailed information about the molecular structure of carcinine. Both ¹H NMR and ¹³C NMR spectra can be used to confirm the presence of the β-alanine and histamine moieties and their connectivity. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide, carboxylic acid (in the intermediate), and amine groups, by their characteristic absorption frequencies. |
Biosynthesis and Metabolic Precursors
Endogenous Formation Pathways
The formation of carcinine (B1662310) within an organism primarily occurs through two recognized biosynthetic routes:
Decarboxylation of Carnosine
The principal pathway for the endogenous production of carcinine is the decarboxylation of carnosine (β-alanyl-L-histidine). rsc.orgnih.gov Carnosine, a dipeptide abundant in muscle and brain tissues, undergoes an enzymatic reaction where the carboxyl group is removed from its L-histidine component. nih.govwikipedia.org This process results in the formation of carcinine, which is structurally similar to carnosine but lacks the carboxyl group. xjesonbio.com This structural difference makes carcinine more stable as it is not recognized and degraded by the enzyme carnosinase, which hydrolyzes carnosine. xjesonbio.commdpi.com
Direct Condensation of β-Alanine and Histamine (B1213489)
A secondary pathway for carcinine biosynthesis involves the direct enzymatic condensation of β-alanine and histamine. nih.govnih.gov In this reaction, a peptide bond is formed between the two precursor molecules. Research has demonstrated this synthesis in vitro and has identified a specific enzyme, carcinine synthetase, in the central nervous system of Carcinus maenas (the green shore crab) that catalyzes this reaction. nih.gov This enzyme requires ATP, Mg2+, and dithiothreitol (B142953) for its activity and has an optimal pH of approximately 7.6. nih.gov It is distinct from carnosine synthetase as it does not catalyze the synthesis of carnosine. nih.gov
Precursors and their Metabolic Availability
The rate of carcinine synthesis is dependent on the availability of its fundamental building blocks, β-alanine and histamine.
β-Alanine as a Biosynthetic Precursor
β-alanine is a non-proteinogenic β-amino acid that is a crucial and rate-limiting precursor for the synthesis of carnosine and, consequently, carcinine. wikipedia.orggoogle.com In mammals, β-alanine is primarily synthesized in the liver from the degradation of dihydrouracil (B119008) and carnosine itself. wikipedia.org It is also a component of pantothenic acid (vitamin B5). wikipedia.orgutexas.edu Dietary intake, particularly from meat, provides another source of β-alanine through the breakdown of carnosine and anserine (B1665513). nih.gov
Histamine as a Biosynthetic Building Block
Histamine is a biogenic amine derived from the decarboxylation of the essential amino acid L-histidine. biocrates.comwikipedia.org This reaction is catalyzed by the enzyme L-histidine decarboxylase. wikipedia.orgnih.gov Histamine is produced by various cells, including mast cells, basophils, and histaminergic neurons, and plays a significant role in immune responses and neurotransmission. wikipedia.orgyoutube.com Its synthesis and release are tightly regulated, and its availability can be a limiting factor for the direct condensation pathway of carcinine synthesis. In some organisms, like the crab Carcinus maenas, the beta-alanylation of histamine to form carcinine appears to be a primary pathway for histamine neutralization in the central nervous system. nih.gov
Enzymatic Systems Involved in Carcinine Metabolism
The metabolic pathways of carcinine are controlled by specific enzymes. While carcinine itself is resistant to degradation by carnosinases, the enzymes involved in the synthesis of its precursors are critical. xjesonbio.commdpi.com
Histidine Decarboxylase (HDC) is a key enzyme that catalyzes the production of histamine from L-histidine. nih.govnih.gov HDC can be dependent on pyridoxal-5'-phosphate (PLP) or be a pyruvoyl-dependent enzyme, with the PLP-dependent form being common in gram-negative bacteria. nih.gov The activity of HDC directly influences the pool of available histamine for the direct condensation pathway of carcinine synthesis.
Carcinine Synthetase has been identified as the enzyme responsible for the direct condensation of β-alanine and histamine. nih.gov Studies in Carcinus maenas have shown that the specific activity of this enzyme is significantly higher in the central nervous system compared to other tissues, suggesting it is the primary site of this biosynthetic pathway in this organism. nih.gov
| Key Precursors and Enzymes in Carcinine Biosynthesis |
| Precursors |
| Carnosine |
| β-Alanine |
| Histamine |
| L-histidine |
| Enzymes |
| Carnosine Decarboxylase (inferred) |
| Carcinine Synthetase |
| L-histidine Decarboxylase |
Advanced Synthetic Methodologies and Chemical Derivatization
Laboratory Synthesis Strategies for Carcinine (B1662310) Hydrochloride
The chemical synthesis of Carcinine Hydrochloride in a laboratory setting is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product.
A common and effective method for synthesizing carcinine involves the condensation of β-alanine and histamine (B1213489). To prevent unwanted side reactions, the amino group of β-alanine is typically protected with a tert-butoxycarbonyl (Boc) group, forming N-Boc-β-alanine (Boc-β-Ala-OH).
The synthesis proceeds via the direct condensation of Boc-β-Ala-OH with histamine. nih.gov While the reaction can be carried out with histamine free base, histamine dihydrochloride (B599025) is a common and stable starting material. In such cases, a base is required to neutralize the hydrochloride salts and liberate the free amine of histamine for the reaction. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the amide bond between the carboxyl group of Boc-β-Ala-OH and the primary amino group of histamine. The reaction is typically carried out in an appropriate organic solvent. Following the coupling reaction, the Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.
Reaction Scheme:
Protection: β-alanine is reacted with di-tert-butyl dicarbonate (B1257347) to form Boc-β-Ala-OH.
Coupling: Boc-β-Ala-OH is reacted with histamine in the presence of a coupling agent like DCC.
Deprotection: The resulting Boc-carcinine is treated with an acid (e.g., hydrochloric acid in an organic solvent) to remove the Boc group and form this compound.
Achieving high purity and yield in the synthesis of this compound is crucial for its application in research. Several strategies can be employed to optimize the synthetic process. The quality of the starting materials, such as Boc-β-Ala-OH and histamine dihydrochloride, is fundamental; using high-purity reagents minimizes the introduction of impurities from the outset.
The choice of solvent, coupling agent, and reaction temperature can significantly impact the reaction's efficiency and the formation of byproducts. Post-synthesis purification is another critical step. Techniques like recrystallization and chromatography are often employed to remove unreacted starting materials, byproducts, and the coupling agent's urea (B33335) derivative (in the case of DCC). High-performance liquid chromatography (HPLC) is a valuable analytical tool to assess the purity of the final product. nih.gov
Below is a table summarizing key optimization strategies:
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Starting Materials | Use of high-purity Boc-β-Ala-OH and Histamine Dihydrochloride. | Minimizes the introduction of initial impurities, simplifying purification. |
| Reaction Conditions | Controlled temperature, appropriate solvent, and optimized stoichiometry of reactants and coupling agents. | Maximizes product formation while minimizing side reactions and byproduct generation. |
| Purification | Employing techniques such as recrystallization from a suitable solvent system or column chromatography. | Effectively removes unreacted starting materials, byproducts, and other impurities. |
| Purity Analysis | Utilization of analytical methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. | Provides accurate assessment of the final product's purity and confirms its chemical structure. |
Development of Carcinine Derivatives for Enhanced Research Utility
To explore and enhance the therapeutic potential of carcinine, researchers have developed various derivatives. These modifications aim to improve properties such as stability, bioavailability, and target specificity.
One area of investigation involves the reaction of carcinine with reactive species. For instance, carcinine has been shown to react with the toxic lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), forming a carcinine-4-HNE adduct. nih.gov This scavenging activity highlights its potential as a neuroprotective agent. nih.gov Furthermore, studies have demonstrated that carcinine can react with hypochlorous acid (HOCl), a reactive species produced during inflammation, to form stable monochloramines and dichloramines. acs.orgnih.gov This reactivity suggests a role for carcinine derivatives in mitigating inflammatory damage. acs.orgnih.gov
Another approach to creating derivatives is through chemical modification of the carcinine structure, such as N-acetylation to produce N-acetylcarcinine. This modification, analogous to N-acetylcarnosine, could potentially alter the molecule's properties and biological activity. nih.gov
The table below outlines some carcinine derivatives and their research applications:
| Derivative | Modification | Enhanced Research Utility | Reference |
|---|---|---|---|
| Carcinine-4-HNE Adduct | Covalent adduction with 4-hydroxynonenal. | Demonstrates scavenging of toxic aldehydes, suggesting neuroprotective potential. | nih.gov |
| Carcinine Chloramines/Dichloramines | Reaction with hypochlorous acid. | Formation of stable species that may mitigate inflammatory damage by reacting with HOCl. | acs.orgnih.gov |
| N-acetylcarcinine (potential) | Acetylation of the β-alanine amino group. | May exhibit altered stability and biological activity, similar to N-acetylcarnosine. | nih.govmdpi.com |
Strategies for Improving Stability and Bioavailability in Experimental Models
A significant challenge for the use of peptide-like molecules in experimental models is their potential for rapid degradation and low bioavailability. Carcinine itself exhibits greater stability than its parent compound, carnosine, as it is resistant to hydrolysis by the enzyme carnosinase due to the lack of a C-terminal carboxylic acid group. mdpi.comsupersmart.com However, further strategies can be employed to enhance its stability and bioavailability for research purposes.
Chemical modifications are a primary strategy. N-terminal modification, such as acetylation, can protect against degradation by exopeptidases. creative-peptides.com Another approach is the use of advanced drug delivery systems. Encapsulating carcinine in liposomes or nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and during circulation, potentially leading to improved bioavailability. creative-peptides.comresearchgate.net Studies with related compounds have shown that such delivery systems can enhance absorption and control the release of the active molecule. researchgate.netmdpi.com Furthermore, the co-administration of enzyme inhibitors that target peptidases could also prolong the systemic presence of carcinine. creative-peptides.com Research has shown that carcinine administered orally can cross the blood-retinal barrier, indicating a degree of inherent bioavailability that could be further enhanced by these strategies. nih.gov
The following table summarizes strategies to improve the stability and bioavailability of carcinine:
| Strategy | Description | Potential Benefit for Carcinine | Reference |
|---|---|---|---|
| Chemical Modification | Modification of the N-terminus (e.g., N-acetylation) or other parts of the molecule. | Increases resistance to degradation by peptidases. | creative-peptides.comresearchgate.net |
| Drug Delivery Systems | Encapsulation in carriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles. | Protects from enzymatic degradation, improves solubility, and can facilitate controlled release and targeted delivery. | creative-peptides.comresearchgate.netalliedacademies.org |
| Use of Enzyme Inhibitors | Co-administration with inhibitors of peptidases that might degrade carcinine. | Prolongs the half-life of carcinine in circulation by preventing its breakdown. | creative-peptides.com |
| Prodrug Approach | Chemically modifying carcinine to an inactive form that is converted to the active compound in vivo. | Can improve absorption and distribution characteristics. | researchgate.net |
Molecular Mechanisms of Action
: Direct Reactive Species Scavenging
Carcinine (B1662310) demonstrates potent protective effects by directly neutralizing harmful reactive molecules that are byproducts of oxidative stress. Its actions target both primary reactive species and secondary toxic products of lipid peroxidation.
4-Hydroxynonenal (B163490) (4-HNE) Adduct Formation and Quenching
A primary mechanism of carcinine's protective action is its ability to directly scavenge 4-hydroxynonenal (4-HNE), one of the most toxic end products of lipid peroxidation. nih.gov Reactive aldehydes like 4-HNE can form adducts with essential proteins, leading to their inactivation and degradation. nih.gov Carcinine intervenes by reacting with 4-HNE to form a stable carcinine-4-HNE adduct, effectively neutralizing the aldehyde before it can damage cellular components. nih.gov
In vitro studies have confirmed this interaction. When carcinine was incubated with 4-HNE, High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) analysis identified a new molecule with an increased mass, corresponding to the newly formed carcinine-4-HNE adduct. nih.govresearchgate.net The reaction involves the β-alanyl residue and the imidazole (B134444) ring of carcinine, which work together to trap the 4-HNE molecule. nih.gov
Table 1: HPLC/MS Analysis of Carcinine and 4-HNE Adduct Formation
| Analyte | Retention Time (minutes) | Observed Mass (m/z) | Reference |
|---|---|---|---|
| Carcinine Control | 10.0 | 318.1 | nih.govresearchgate.net |
| Carcinine-4-HNE Adduct | 17.5 | 474.2 | nih.govresearchgate.net |
Furthermore, carcinine effectively inhibits the formation of adducts between 4-HNE and retinal proteins in a dose-dependent manner. nih.gov Research demonstrated a 50% inhibition (IC50) of adduct formation at a carcinine concentration of 33.2 ± 0.6 μg/μL, with complete inhibition observed at 0.1 mg/μL. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Neutralization
Carcinine functions as a potent antioxidant by directly scavenging and neutralizing various Reactive Oxygen Species (ROS). nih.gov These highly reactive molecules, if left unchecked, can cause widespread cellular damage. youtube.comresearchgate.net Carcinine is recognized as an effective scavenger of hydroxyl radicals (OH·), one of the most damaging ROS. nih.gov This activity is attributed to its ability to donate hydrogen ions, which stabilizes the radical species. nih.gov By neutralizing ROS, carcinine helps to mitigate the initial stages of oxidative damage within cells. nih.govnih.gov
Inhibition of Lipid Peroxidation Byproducts (e.g., Malondialdehyde)
Beyond scavenging primary ROS, carcinine is also effective at inhibiting lipid peroxidation—the process where oxidants damage lipids, leading to the formation of harmful byproducts. nih.gov Studies have shown that carcinine can inhibit the peroxidation of lipids like linoleic acid and phosphatidylcholine. nih.gov This inhibitory action is measured by a decrease in thiobarbituric-acid-reactive substances (TBARS), a category of molecules that includes the well-known lipid peroxidation byproduct, malondialdehyde (MDA). nih.govnih.gov
Carcinine was found to be effective in experimental systems that generate lipid peroxyl radicals, demonstrating its capacity to reduce and deactivate lipid hydroperoxides. nih.gov This action prevents the propagation of lipid damage and the accumulation of toxic byproducts like MDA.
: Modulation of Protein Integrity and Function
Carcinine plays a crucial role in maintaining cellular health by protecting proteins from oxidative damage and functional impairment.
Prevention and Reversal of Protein Adduction by Aldehydes
A remarkable feature of carcinine is its ability not only to prevent but also to reverse the harmful adduction of aldehydes like 4-HNE to proteins. nih.gov The formation of these adducts on amino acid residues such as cysteine, histidine, and lysine (B10760008) can inactivate protein function. nih.govnih.gov
In vitro experiments have shown that carcinine prevents the modification of retinal proteins by 4-HNE in a dose-dependent fashion. nih.govresearchgate.net More significantly, studies have demonstrated that carcinine can reverse this damage after it has occurred. nih.gov When carcinine was added to proteins that had already been completely modified by 4-HNE, it was able to remove the adducts, restoring the proteins. nih.gov This dual ability to both prevent and reverse damage makes it a powerful agent in combating the consequences of lipid peroxidation. nih.gov
Table 2: Dose-Dependent Inhibition of 4-HNE-Protein Adduct Formation by Carcinine
| Parameter | Value | Reference |
|---|---|---|
| IC50 (Concentration for 50% Inhibition) | 33.2 ± 0.6 μg/μL | nih.govresearchgate.net |
| Concentration for Complete Inhibition | 0.1 mg/μL | nih.govresearchgate.net |
Reduction of Protein Carbonylation
Protein carbonylation is a form of irreversible oxidative damage where carbonyl groups (aldehydes and ketones) are introduced into protein side chains, often leading to a loss of function. nih.govmdpi.com This damage is a hallmark of cellular aging and oxidative stress. nih.gov
While direct studies on carcinine are limited, its close relative, carnosine, has been shown to react with protein carbonyls. nih.gov It is proposed that these molecules can form "carnosinylated" adducts with the carbonylated proteins, effectively neutralizing the reactive carbonyl group and mitigating its harmful effects. nih.gov Given carcinine's established ability to react with aldehydes like 4-HNE, a similar mechanism for reducing protein carbonylation is highly plausible. nih.gov By inhibiting lipid peroxidation, carcinine also reduces the generation of reactive aldehydes that are major inducers of protein carbonylation. nih.govmdpi.com
Influence on Collagen Glycation Processes
Carcinine demonstrates significant anti-glycation properties, playing a role in mitigating the aging process of the skin and other tissues rich in collagen. The primary mechanism behind this is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). darwin-nutrition.frgavinpublishers.com Glycation is a non-enzymatic reaction between sugars, like glucose, and proteins or lipids. darwin-nutrition.fr In the skin, this process particularly affects collagen, a key structural protein responsible for its strength and elasticity. gavinpublishers.com
When collagen undergoes glycation, it leads to the formation of AGEs, which cause collagen fibers to become rigid, lose their elasticity, and cross-link. gavinpublishers.comclinicaterapeutica.it This molecular rigidity contributes to visible signs of aging, such as wrinkles and loss of skin tightness. gavinpublishers.com Carcinine intervenes in this process, potentially by neutralizing reactive carbonyl species that are precursors to AGEs, thereby protecting the structural integrity of collagen from glycation-induced damage. nih.gov Its anti-glycation activity helps preserve the normal function and structure of collagen. gavinpublishers.comclinicaterapeutica.it
Studies have highlighted that carcinine's ability to reduce AGEs can help lower the risk of complications associated with conditions like diabetes, where glycation processes are accelerated. darwin-nutrition.fr By preventing the reticulation damage to collagenic and elastic structures, carcinine supports tissue health. clinicaterapeutica.it Research has shown that oral supplementation with carcinine can improve skin density, an effect attributed to its anti-glycating role in the skin. gavinpublishers.com
Receptor-Mediated Activities
Selective Histamine (B1213489) H3 Receptor Antagonism
Carcinine Hydrochloride is characterized as a potent and highly selective antagonist of the histamine H3 receptor. medchemexpress.comsigmaaldrich.com This selectivity is a key feature of its pharmacological profile. Research has demonstrated that carcinine's affinity for the H3 receptor is substantially higher—between 100 and 1000 times greater—than its affinity for the H1 and H2 histamine receptor subtypes. sigmaaldrich.com
The antagonism of the H3 receptor is significant because this receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons. nih.gov By blocking these receptors, carcinine inhibits the negative feedback loop that normally suppresses histamine synthesis and release in the brain. nih.gov This action suggests its potential as a modulator of histaminergic activity. researchgate.net The structural elements of carcinine, specifically the imidazole group and the flexible ethylene (B1197577) side chain, are thought to be crucial for its optimal binding to the H3 receptor pocket.
Table 1: Binding Affinity (Ki) of Carcinine for Histamine Receptor Subtypes
| Receptor Subtype | Ki (μM) |
|---|---|
| Histamine H3 | 0.2939 ± 0.2188 |
| Histamine H2 | 365.3 ± 232.8 |
| Histamine H1 | 3621.2 ± 583.9 |
Data sourced from a study on the pharmacological effects of carcinine on histaminergic neurons. nih.govresearchgate.netnih.gov
Impact on Histaminergic Neurotransmission
As a selective histamine H3 receptor antagonist, carcinine directly influences the activity of the histaminergic system in the central nervous system. nih.govresearchgate.net Antagonism of the H3 autoreceptor is known to increase the synthesis and release of histamine from presynaptic nerve terminals. nih.gov
Studies have shown that carcinine administration produces several effects consistent with this mechanism of action:
Histidine Decarboxylase (HDC) Activity : Carcinine has been observed to slightly increase the activity of histidine decarboxylase, the enzyme responsible for synthesizing histamine from the amino acid L-histidine. nih.govnih.gov
Interaction with Other Neurotransmitters : The activation of histaminergic neurons by H3 antagonism can also modulate the release of other neurotransmitters. For instance, carcinine has been shown to significantly increase the release of serotonin (B10506) (5-HT) from mouse cortex slices. researchgate.netnih.gov However, it appears to have no significant effect on the release of dopamine (B1211576) in similar experimental models. researchgate.netnih.gov
This modulation of histaminergic and other neurotransmitter systems underlies the observed neurobehavioral effects of carcinine, such as increased locomotor activity and potential benefits in models of cognitive deficits. nih.govnih.gov By blocking the autoinhibitory H3 receptors, carcinine facilitates the release of endogenous histamine, thereby activating histaminergic pathways. nih.gov
Cellular and Sub Cellular Pathway Modulation
Antioxidant Defense System Enhancement
Carcinine (B1662310) is a multifunctional antioxidant that bolsters the cell's defense against oxidative damage through direct and indirect mechanisms. sigmaaldrich.comcipherskincare.com It actively participates in neutralizing harmful reactive oxygen species (ROS) and their byproducts, thereby protecting vital cellular components like proteins and lipids from oxidative damage. supersmart.comarvojournals.org
Carcinine plays a crucial role in maintaining cellular redox homeostasis, which is the delicate balance between the production and elimination of ROS. nih.gov Its potent antioxidant activity is a key factor in this regulation. supersmart.comwalmart.com A significant aspect of this function is its ability to scavenge and neutralize 4-hydroxynonenal (B163490) (4-HNE), a highly toxic byproduct of lipid peroxidation that arises from oxidative stress. arvojournals.org
By forming an adduct with 4-HNE, carcinine not only prevents this toxic aldehyde from damaging proteins and other cellular components but can also reverse pre-existing modifications. arvojournals.orgnih.gov This quenching activity provides a critical second line of defense against oxidative damage; while classic antioxidants neutralize initial ROS, carcinine targets the secondary toxic products, helping to preserve cellular function and integrity. arvojournals.orgnih.gov In-vitro studies have quantified this effect, demonstrating a clear dose-dependent inhibition of 4-HNE-protein adduct formation. nih.govresearchgate.net
| Carcinine Concentration | Inhibition of Adduct Formation | Reference |
|---|---|---|
| 33.2 ± 0.6 µg/µL | 50% (IC50) | nih.gov |
| 0.1 mg/µL | Complete Inhibition | nih.gov |
Autophagy Pathway Regulation
Based on available research, there is no direct evidence to suggest that carcinine actively upregulates or directly modulates the autophagy signaling pathway. However, evidence does point to a significant protective role for carcinine in maintaining the functionality of the autophagy machinery, particularly under conditions of severe oxidative stress.
While no studies directly link carcinine to the initiation of autophagosome formation, its protective effects are notable. Conditions of high oxidative stress, marked by an accumulation of byproducts like 4-HNE, can lead to the modification and subsequent inactivation of the machinery responsible for autophagy. nih.gov By effectively scavenging 4-HNE, carcinine prevents this damage, thereby preserving the cell's capacity to form autophagosomes and execute the autophagy process when needed. nih.gov This suggests that carcinine's role is not one of an autophagy inducer, but rather a protector of the pathway's integrity.
Consistent with its role in protecting the autophagy machinery, carcinine helps maintain the proper environment for autophagy-related proteins to function. There is currently no scientific evidence from the conducted research showing that carcinine directly alters the expression levels of key autophagy markers such as the LC3-II/LC3-I ratio or p62 levels. Its contribution is indirect, by preventing the toxic effects of oxidative stress byproducts that could otherwise impair the function of these and other essential proteins in the autophagy pathway. nih.gov
Cellular Stress Tolerance and Resilience Pathways
Insufficient Data for Article Generation on Carcinine Hydrochloride's Specific s
A comprehensive review of available scientific literature reveals a significant lack of specific research data on this compound concerning its direct DNA protection mechanisms against UV-B radiation and its effects on cell proliferation and viability in research models. While information exists for the related compound L-carnosine and for Carcinine in other biological contexts, a detailed article focusing solely on this compound as per the requested outline cannot be generated with the currently available scientific evidence.
The initial investigation sought to detail the cellular and sub-cellular pathway modulations of this compound, with a specific focus on its role in protecting DNA from UV-B damage and its influence on cell proliferation and viability. However, extensive searches have not yielded specific studies that address these precise areas for this compound.
The majority of the available research centers on L-carnosine, a naturally occurring dipeptide from which Carcinine (Decarboxy Carnosine) is a derivative. ulprospector.com Studies on L-carnosine have shown various biological activities, including the inhibition of cancer cell proliferation and the induction of apoptosis. For instance, research has demonstrated L-carnosine's ability to suppress the proliferation of human colorectal cancer cells by inducing necroptosis and autophagy. nih.gov It has also been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells through the suppression of the NF-κB/STAT1 pathway. nih.gov Furthermore, studies have investigated the anti-proliferative effects of L-carnosine on breast, ovarian, and leukemic cancer cell lines. nih.gov
In the context of DNA damage, research on a chelated compound, zinc L-carnosine, has indicated protective effects against hydrogen peroxide-induced DNA damage and micronucleus formation in human colon fibroblast cells. nih.gov Another study highlighted that an L-carnosine-loaded formulation could attenuate UVB-induced skin photoaging in rats, suggesting a protective role against UV-induced damage. nih.gov
Direct research on Carcinine has demonstrated its neuroprotective effects. One study found that Carcinine has a potent neuroprotective effect in the mouse retina against light-induced damage, which involves oxidative stress. nih.gov This study showed that Carcinine could protect photoreceptor cells from degeneration. nih.gov
While this information on L-carnosine and the neuroprotective effects of Carcinine is valuable, it does not directly address the specific inquiries about this compound's mechanisms against UV-B radiation in skin cells or provide broad data on its effects on cell proliferation and viability across various research models as stipulated in the article outline. Therefore, constructing a scientifically accurate and detailed article that strictly adheres to the requested focus on this compound is not feasible at this time due to the absence of specific research in these areas.
Biochemical Activities and Interactions
Interaction with Reactive Carbonyl Species
Carcinine (B1662310) is an effective scavenger of reactive carbonyl species (RCS), which are toxic byproducts of lipid peroxidation. nih.gov These molecules, such as 4-hydroxynonenal (B163490) (4-HNE), can cause cellular damage by forming adducts with proteins, leading to a state of "carbonyl stress." nih.gov
Research demonstrates that carcinine directly interacts with 4-HNE to form a stable, unreactive adduct. nih.govresearchgate.net This quenching mechanism serves a protective function, preventing RCS from modifying and damaging cellular proteins. In-vitro studies have shown that carcinine can form a carcinine-HNE adduct, which can be identified by its specific mass-to-charge ratio (m/z) using mass spectrometry. nih.gov The reaction involves the imidazole (B134444) ring of carcinine's histamine (B1213489) portion, which is a primary site for HNE adduction. nih.govnih.gov
Furthermore, carcinine has been shown to inhibit the formation of adducts between 4-HNE and retinal proteins in a dose-dependent manner. nih.govresearchgate.net This suggests that carcinine can effectively compete with proteins for reaction with 4-HNE, thereby preventing protein carbonylation and subsequent damage. nih.gov Studies have quantified this inhibitory effect, determining the concentration of carcinine required to achieve 50% inhibition (IC50) of protein-adduct formation. nih.govresearchgate.net This detoxification capability highlights carcinine's role in mitigating oxidative damage. nih.gov
Table 1: In Vitro Interaction of Carcinine with 4-Hydroxynonenal (4-HNE)
| Parameter | Observation | Method | Reference |
|---|---|---|---|
| Carcinine-HNE Adduct Formation | A new molecule was formed with a predicted mass of 474.2 m/z, corresponding to the carcinine-HNE adduct. | HPLC/MS | nih.gov |
| Inhibition of HNE-Protein Adducts | Carcinine inhibited the formation of adducts between 4-HNE and retinal proteins in a dose-dependent manner. | Dot-Blot Analysis | nih.govresearchgate.net |
| IC50 for Inhibition | A carcinine concentration of 33.2 ± 0.6 µg/µL achieved 50% inhibition of HNE-protein adduct formation. | Dot-Blot Analysis & Quantification | nih.govresearchgate.net |
| Reaction Time | Adduct formation between HNE and retinal proteins reached its maximum level at 60 minutes of incubation. | Time-Course Dot-Blot Analysis | nih.govresearchgate.net |
Influence on Specific Enzymatic Activities
Carcinine's interaction with enzymes is multifaceted. While it is a product of histamine metabolism, its direct influence on histidine decarboxylase (HDC), the enzyme that synthesizes histamine, is not extensively documented in research literature. researchgate.netnih.govnih.gov However, its involvement with other specific enzymes has been characterized.
Carcinine Synthetase: The biosynthesis of carcinine is catalyzed by a specific enzyme known as carcinine synthetase. nih.gov This enzyme facilitates the condensation of β-alanine and histamine to form carcinine. nih.gov Studies in the central nervous system of the crustacean Carcinus maenas revealed that carcinine synthetase activity is distinct from that of carnosine synthetase. It requires ATP, Mg2+, and its specific substrates (β-alanine and histamine) for its activity, demonstrating a dedicated pathway for carcinine synthesis. nih.gov
Carbonic Anhydrases: More recent and comprehensive research has identified carcinine as an activator of carbonic anhydrases (CAs), a family of enzymes crucial for processes like pH regulation. unifi.it A comprehensive study on various human CA isoforms demonstrated that carcinine, along with other natural histidine-containing dipeptides, can significantly increase the catalytic activity of several CAs (specifically hCA I, VA, and IX). unifi.it This activating effect is achieved through specific binding within the enzyme's catalytic pocket. The ability of carcinine to enhance CA activity suggests that its physiological roles may extend beyond simple pH buffering, contributing to enzymatic regulation of cellular homeostasis. unifi.it
Table 2: Activation of Human Carbonic Anhydrase (hCA) Isoforms by Carcinine
| Enzyme Isoform | Activation Constant (KA) [µM] | Reference |
|---|---|---|
| hCA I | 89.1 | unifi.it |
| hCA II | >100 (Inactive) | unifi.it |
| hCA VA | 9.8 | unifi.it |
| hCA IX | 10.1 | unifi.it |
Hydrolytic Stability in Biological Matrices
A key biochemical feature of carcinine is its remarkable stability against enzymatic degradation in biological fluids. clinicaterapeutica.it This contrasts sharply with its parent compound, carnosine, which is rapidly broken down by the enzyme carnosinase (CN1) found in human serum. nih.govmdpi.com
The hydrolytic resistance of carcinine is due to its structure; it lacks the C-terminal carboxylic acid group that is present in carnosine. nih.gov This carboxyl group is an essential recognition site for carnosinase, and its absence in carcinine means the enzyme cannot bind to or hydrolyze the peptide bond. nih.govmdpi.com Consequently, studies have shown that the rate of carcinine hydrolysis by mammalian carnosinases is negligible. nih.gov This inherent stability prevents its rapid degradation in plasma, allowing it to persist in an intact form and be transported through the bloodstream. nih.govclinicaterapeutica.it This enhanced bioavailability makes carcinine a more robust molecule than carnosine for potential therapeutic applications. nih.govclinicaterapeutica.it
Structure Activity Relationship Sar Studies
Comparative Analysis of Structural Moiety Contributions to Biological Activity
Carcinine (B1662310) is a dipeptide-like molecule composed of a β-alanine residue linked to a histamine (B1213489) molecule. nih.gov This structure is similar to its well-known analogue, carnosine, which is a dipeptide of β-alanine and L-histidine. researchgate.net The key difference is the absence of a carboxyl group on the imidazole-containing moiety in carcinine. nih.gov The specific contributions of its core components—the amide bond, the imidazole (B134444) ring, and the lack of a carboxyl group—are central to its unique biological profile.
The antioxidant and reactive species-scavenging activities of carcinine are not attributable to its individual components but rather to the synergistic action of the complete molecule. Studies have shown that neither imidazole, β-alanine, nor simple mixtures of these components exhibit the same antioxidant potential as carcinine. portlandpress.comnih.gov This indicates that the specific linkage and spatial arrangement of these moieties are critical for its function.
The imidazole ring , a five-membered heterocyclic ring containing two nitrogen atoms, is a key functional component. nih.govnih.gov This ring, part of the histamine moiety in carcinine, is essential for its biological activities, including hydroxyl and lipid peroxyl radical scavenging. portlandpress.comnih.gov The imidazole ring can act as a hydrogen bond donor and is capable of interacting with various molecules, which is fundamental to its ability to neutralize reactive species. nih.gov For instance, the adduction chemistry of carcinine with the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) involves both the amino group of the β-alanyl residue and the imidazole ring of the histamine residue, which act together to trap the aldehyde. nih.gov
The amide bond formally connects the carboxy group of β-alanine with the primary amino group of histamine, creating the stable dipeptide-like structure of carcinine. nih.gov This linkage ensures the correct spatial orientation and proximity of the β-alanine and histamine moieties, which is necessary for their cooperative activity. nih.govportlandpress.com
The primary structural distinction between carcinine and carnosine is the substitution of the carboxyl group of the histidine residue in carnosine with a hydrogen atom in carcinine's histamine moiety. researchgate.netnih.gov This seemingly minor change has significant consequences for the molecule's chemical reactivity and biological interactions.
The absence of the carboxyl group is a defining feature of carcinine's interaction with certain reactive species. While the carboxyl group is not directly involved in the 4-HNE scavenging mechanism, its absence differentiates the reactivity profiles of carcinine and carnosine in other contexts. nih.gov A prominent example is the reaction with hypochlorous acid (HOCl), where the presence of the carboxyl group in carnosine facilitates an intramolecular chlorine transfer, a reaction not observed with carcinine. researchgate.netnih.govacs.orgku.dk This highlights that the lack of the carboxyl group directly alters the reaction pathways available to the molecule.
This structural difference also contributes to carcinine's increased resistance to enzymatic hydrolysis by carnosinase compared to carnosine, a factor that enhances its potential for certain applications. nih.gov
| Structural Moiety | Contribution to Carcinine's Activity | Comparison with Carnosine |
|---|---|---|
| Imidazole Ring | Essential for antioxidant and radical scavenging activity (e.g., OH·, 4-HNE). nih.govportlandpress.comnih.gov Acts as a hydrogen bond donor. nih.gov | Both carcinine and carnosine possess this ring, which is central to their shared antioxidant properties. nih.gov |
| Amide Bond | Links β-alanine and histamine, ensuring correct spatial orientation for synergistic activity. nih.govnih.gov | A similar peptide bond links β-alanine and L-histidine in carnosine. researchgate.net |
| Absence of Carboxyl Group | Prevents intramolecular chlorine transfer reactions seen with carnosine. researchgate.netnih.govacs.org Contributes to higher resistance to enzymatic hydrolysis. nih.gov | Carnosine possesses a carboxyl group, which enables unique reactions like intramolecular transchlorination with HOCl. researchgate.net |
Computational Modeling and Molecular Dynamics Approaches in SAR Elucidation
Computational chemistry and molecular modeling are powerful tools for investigating the structure-activity relationships of bioactive molecules like carcinine. scirp.orgrsc.org These methods provide detailed insights into molecular events at an atomic scale, complementing experimental findings. rsc.org Techniques such as molecular dynamics (MD) simulations allow researchers to study the dynamic behavior of molecules and their interactions over time. nih.govyoutube.com
In the study of carcinine, computational modeling has been instrumental in explaining experimental observations. For example, modeling studies support the finding that carcinine reacts with hypochlorous acid to form monochloramines but does not undergo the intramolecular transfer reactions seen in carnosine. researchgate.netnih.govacs.orgku.dk These computational approaches help elucidate the mechanisms behind these differential reactivities by analyzing the structural and energetic factors that govern the reactions. By simulating the interactions between the molecules, researchers can visualize and understand why the absence of the carboxyl group in carcinine prevents the intramolecular chlorine transfer observed with carnosine. researchgate.net
Differential Reactivity Profiles of Carcinine and its Analogues (e.g., with Hypochlorous Acid)
The distinct structural features of carcinine and its analogues, such as carnosine, lead to different reactivity profiles with various chemical species. A well-studied example is the reaction with hypochlorous acid (HOCl), a highly reactive species produced by the immune system. researchgate.netacs.orgnih.gov
Both carcinine and carnosine react rapidly with HOCl, which is a key aspect of their ability to function as scavengers of this damaging oxidant. researchgate.netnih.govacs.orgku.dk The reaction involves the formation of chloramine (B81541) derivatives. However, the subsequent steps differ significantly. Carnosine can undergo an intramolecular transchlorination, where a chlorine atom is transferred within the molecule. researchgate.net This process is dependent on pH and is facilitated by the presence of the carboxyl group. researchgate.netnih.gov
In stark contrast, carcinine, which lacks this carboxyl group, reacts with HOCl to form monochloramines, but intramolecular transfer reactions are not observed. researchgate.netnih.govacs.orgku.dk This demonstrates a clear divergence in the chemical pathways dictated by the structural difference between the two molecules. The ability of carcinine to react rapidly with HOCl to form long-lived, less reactive species is crucial, as it may help prevent damage to other biological targets like proteins at sites of inflammation. nih.govacs.org
| Compound | Reactivity with Hypochlorous Acid (HOCl) | Products | Intramolecular Transchlorination |
|---|---|---|---|
| Carcinine | Rapid reaction. researchgate.netnih.govacs.org | Monochloramines. researchgate.netnih.gov | Not observed. researchgate.netnih.govacs.orgku.dk |
| Carnosine | Rapid reaction. researchgate.netnih.govacs.org | Monochloramines. researchgate.netnih.gov | Observed; pH-dependent. researchgate.netnih.gov |
Analytical Methodologies for Research
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of Carcinine (B1662310) Hydrochloride, providing the necessary separation from complex mixtures to enable accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and its variant, Hydrophilic Interaction Chromatography (HILIC), are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of carcinine and related histidine dipeptides. nih.govresearchgate.net It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The choice of column and mobile phase composition is critical for achieving effective separation. sielc.com
For instance, a C18 column is commonly used in reversed-phase HPLC (RP-HPLC), where a polar mobile phase is used to elute compounds from a non-polar stationary phase. nih.gov However, for polar compounds like carcinine, this can be challenging. A unique method utilizes a positively charged, anion-exchange BIST™ B+ column. This approach relies on a multi-charged, negative buffer (e.g., Sulfuric acid) to act as a bridge between the positively charged peptide and the positively charged column surface, with a mobile phase high in organic solvent to facilitate retention. sielc.com The separated compounds are then detected as they exit the column, often by a UV detector at a specific wavelength (e.g., 205 nm). sielc.com HPLC methods have been developed for the simultaneous estimation of related compounds in pharmaceutical dosage forms, demonstrating the technique's robustness and accuracy. nih.gov
Hydrophilic Interaction Chromatography (HILIC) for Bioanalytical Applications
Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular alternative to reversed-phase HPLC, especially for the bioanalysis of highly polar compounds like carcinine. researchgate.netnih.gov HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. researchgate.netnih.gov This combination facilitates the retention of polar analytes that are often poorly retained in RP-HPLC. nih.gov
The key advantages of HILIC in bioanalytical applications include:
Enhanced Retention of Polar Analytes: It is highly effective for separating polar drugs and their even more polar metabolites. nih.govresearchgate.net
Increased Sensitivity with Mass Spectrometry: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the MS source, leading to higher sensitivity. researchgate.net
Complementary Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, offering an orthogonal approach that can resolve compounds that co-elute in reversed-phase systems. researchgate.net
This technique is particularly suitable for analyzing monoamine neurotransmitters and other polar molecules in complex biological matrices, making it a powerful tool for studying carcinine's presence and behavior in biological systems. nih.govunipv.it
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of carcinine and its adducts. It is most powerfully applied when coupled with a chromatographic separation technique like HPLC.
HPLC-MS and HPLC-MS/MS for Adduct Analysis and Quantification
The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) provides a highly specific and sensitive platform for analyzing carcinine. nih.gov This combination allows for the separation of carcinine from other components in a sample before it enters the mass spectrometer for detection and identification. nih.govresearchgate.net
A key application is the analysis of adducts, such as the one formed between carcinine and 4-hydroxynonenal (B163490) (4-HNE), a toxic product of lipid peroxidation. nih.gov In one study, HPLC-MS was used to confirm the formation of a 4-HNE-carcinine adduct. The analysis showed a clear distinction between carcinine alone and the newly formed adduct based on their retention times and mass-to-charge ratios (m/z). nih.gov
Table 1: HPLC-MS Analysis of Carcinine and 4-HNE-Carcinine Adduct
| Compound | Retention Time (minutes) | Predicted Mass (m/z) |
|---|---|---|
| Carcinine (derivatized) | 10.0 | 318.1 |
| 4-HNE-Carcinine Adduct (derivatized) | 17.5 | 474.2 |
Data derived from a study on the reaction of carcinine with 4-HNE in vitro. nih.gov
For quantification, tandem mass spectrometry (MS/MS) is often employed in a mode called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.gov This highly sensitive method involves selecting a specific precursor ion (the molecule of interest, e.g., carcinine) and then monitoring for a specific fragment ion that is produced upon collision-induced dissociation. This provides a high degree of specificity and allows for very low limits of detection and quantification. nih.govnih.gov
Detection of Carcinine and Metabolites in Biological Samples
HPLC-MS/MS is the method of choice for detecting and quantifying carcinine and its metabolites in complex biological samples such as plasma and tissue extracts. nih.govresearchgate.net The high sensitivity and selectivity of the technique are crucial for measuring the typically low concentrations of these analytes in vivo. nih.govresearchgate.net
For example, research has demonstrated the detection of carcinine in the plasma and retinas of mice following oral administration. researchgate.net HPLC-MS analysis could distinguish between treated and untreated animals, and the identity of the detected peak as carcinine was confirmed using the SRM technique by verifying the presence of a specific qualifier fragment ion (m/z 225.1) derived from the parent carcinine molecule. researchgate.net
The ability to detect not just the parent compound but also its metabolites and adducts is critical for understanding its biological activity and fate. nih.govnih.gov Mass spectrometry imaging (MSI) is an advanced technique that can even visualize the spatial distribution of such metabolites within tissue sections, offering deeper insights into metabolic reprogramming in various conditions. nih.gov
Immunochemical Assays for Protein Modification Quantification (e.g., Dot Blot Analysis for 4-HNE-Protein Adducts)
Immunochemical assays are vital for quantifying the effects of carcinine on protein modifications, particularly its ability to prevent or reverse damage from reactive aldehydes like 4-HNE. nih.govresearchgate.net These assays use antibodies that specifically recognize and bind to a target molecule, such as a protein adducted with 4-HNE.
Dot blot analysis is a straightforward and effective immunochemical method used in this context. nih.govresearchgate.net In this technique, a protein sample is "dotted" onto a membrane. The membrane is then incubated with a primary antibody that specifically binds to 4-HNE-protein adducts. A secondary antibody, which is linked to a detection system (e.g., an enzyme that produces a chemiluminescent signal), is then added. The intensity of the resulting signal is proportional to the amount of 4-HNE-modified protein in the sample. nih.gov
Research has utilized dot blot analysis to demonstrate two key protective functions of carcinine:
Prevention: Carcinine can protect retinal proteins from modification by 4-HNE when incubated together. nih.gov
Reversal: Carcinine can reverse pre-existing 4-HNE modifications on retinal proteins in a time-dependent manner, with complete reversal observed after 72 hours in one study. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-hydroxynonenal (4-HNE) |
| Acetonitrile |
| Anserine (B1665513) |
| Brucine |
| Carcinine |
| Carcinine Hydrochloride |
| Carmine |
| Carminic Acid |
| Carnosine |
| Creatine |
| L-Carnitine-L-Tartrate |
| L-Lysine Hydrochloride |
| Metformin |
| Phenylisothiocyanate (PITC) |
| Strychnine |
| Sulfuric acid |
| Taurine |
Future Research Directions and Emerging Applications
Exploration of Additional Molecular Targets and Signaling Pathways
While the antioxidant and reactive species scavenging activities of carcinine (B1662310) are well-documented, the precise molecular targets and signaling pathways through which it exerts its biological effects remain largely to be elucidated. Current research suggests its neuroprotective effects in the retina may involve more than just scavenging reactive oxygen species (ROS) and 4-hydroxynonenal (B163490) (4-HNE). nih.gov One hypothesis is that carcinine may bind to specific receptors on photoreceptor cells, thereby activating intracellular neuroprotective signaling pathways. nih.gov A crucial next step for future research is to identify these potential receptors and map the downstream cascades they trigger. nih.gov
Future investigations will likely focus on:
Receptor Binding Studies: To identify specific cell surface or intracellular receptors that interact with carcinine.
Pathway Analysis: Employing techniques like transcriptomics and proteomics to determine which signaling pathways are modulated by carcinine in various cell types. This could include pathways commonly implicated in cellular stress and survival, such as the PI3K/Akt, MAPK, and Nrf2 pathways. nih.govmdpi.commdpi.com
Enzyme Inhibition/Activation: Assessing carcinine's ability to directly influence the activity of key enzymes involved in inflammation, apoptosis, and cellular metabolism.
Understanding these fundamental mechanisms is critical for transitioning carcinine from a promising antioxidant to a targeted therapeutic agent for specific diseases. nih.gov
Development of Advanced Delivery Systems (e.g., Nanocarriers, Transdermal Systems)
A significant hurdle in the therapeutic application of many bioactive compounds, including carcinine, is achieving optimal bioavailability and targeted delivery. nih.govmdpi.com Although carcinine is more resistant to enzymatic hydrolysis than its parent compound, carnosine, developing advanced delivery systems could significantly enhance its efficacy and broaden its therapeutic applications. nih.govnih.gov Research into novel delivery systems for similar molecules like carnosine provides a roadmap for future carcinine formulations. mdpi.comnih.gov
Emerging areas of development include:
Nanocarriers: Encapsulating carcinine in nanocarriers such as liposomes, polymersomes, or solid lipid nanoparticles could improve its stability, solubility, and ability to cross biological barriers like the blood-brain barrier. nih.govnih.gov These systems can also be engineered for targeted release in specific tissues or in response to particular stimuli (e.g., pH, enzymes). mdpi.commdpi.com
Transdermal Systems: For applications in dermatology or localized tissue protection, developing transdermal patches or creams containing carcinine could provide sustained, localized delivery, minimizing systemic exposure.
Mucoadhesive Formulations: For oral or ophthalmic applications, mucoadhesive polymers could be used to increase the residence time of carcinine at the site of action, such as the intestinal lining or the surface of the eye, thereby improving its absorption and local efficacy. mdpi.com
Studies are already underway to find alternative administration routes that improve the bioavailability of carcinine in the retina, highlighting the importance of this research area. nih.gov
Investigation of Synergistic Effects with Other Bioactive Compounds
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in pharmacology. mdpi.comnih.gov Investigating the synergistic potential of carcinine with other bioactive compounds could lead to more effective therapeutic interventions with potentially lower doses and fewer side effects.
Future research in this domain could explore combinations of carcinine with:
Other Antioxidants: Combining carcinine with well-known antioxidants like Vitamin E, Vitamin C, or epigallocatechin gallate (EGCG) could provide a multi-pronged defense against oxidative stress. Studies on L-carnosine and EGCG have already demonstrated a synergistic increase in the expression of protective enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.net
Anti-inflammatory Agents: Pairing carcinine with natural or synthetic anti-inflammatory compounds could be beneficial in conditions where oxidative stress and inflammation are intertwined.
Chemotherapeutic Drugs: In oncology, the antioxidant properties of carcinine could potentially mitigate the side effects of chemotherapy on healthy tissues, although such combinations require careful investigation to ensure no interference with the anticancer efficacy of the primary drug. mdpi.com
These investigations could pave the way for novel combination therapies for a range of complex, multifactorial diseases. nih.gov
Computational and Systems Biology Approaches for Predictive Modeling
Computational and systems biology offer powerful tools to accelerate research and predict the biological activities of compounds like carcinine. These in silico methods can guide laboratory experiments, saving time and resources.
Key applications in carcinine research include:
Molecular Docking: Simulating the interaction of carcinine with potential protein targets (receptors, enzymes) to predict binding affinity and identify the most promising candidates for experimental validation.
Molecular Dynamics Simulations: Modeling the behavior of carcinine and its interactions with biological molecules over time to understand the stability of these interactions and the conformational changes involved.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of carcinine and its derivatives with their biological activity. This can be used to design new, more potent analogues.
Systems Biology Modeling: Integrating experimental data (genomic, proteomic, metabolomic) to build comprehensive models of how carcinine influences cellular networks and signaling pathways. Computational modeling has already been used to support experimental findings regarding the chemical reactivity of carcinine. nih.gov
These predictive models can provide valuable insights into carcinine's mechanisms of action and help prioritize future avenues of preclinical research.
Expanding Preclinical Research to Broader Biological Contexts
While initial research has highlighted carcinine's potent neuroprotective effects in the retina, its therapeutic potential likely extends to other biological contexts. nih.gov Future preclinical studies are needed to explore these broader applications, building upon the foundational knowledge of its antioxidant and cytoprotective properties.
Promising areas for expanded research include:
Neuroprotection Beyond the Retina: Investigating the efficacy of carcinine in animal models of other neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease) and acute neurological injury (e.g., ischemic stroke). The ability of related compounds to cross the blood-brain barrier when formulated in advanced delivery systems suggests this is a feasible line of inquiry. mdpi.comnih.gov
Anti-Aging Mechanisms at the Cellular Level: The related dipeptide L-carnosine is known for its anti-glycation and anti-aging properties. nih.govnih.gov Future studies should systematically investigate whether carcinine shares these effects, exploring its impact on cellular senescence, protein cross-linking, and other hallmarks of aging.
Metabolic Disorders: Given the link between oxidative stress and metabolic diseases like diabetes, exploring carcinine's role in protecting pancreatic beta-cells or improving insulin (B600854) sensitivity is a logical extension of current research. nih.gov
Cardioprotection: Investigating the potential of carcinine to protect cardiac tissue from ischemia-reperfusion injury, a condition characterized by a burst of oxidative stress.
By expanding the scope of preclinical research, a more complete picture of carcinine hydrochloride's therapeutic utility will emerge, potentially identifying new and impactful clinical applications.
Q & A
Q. How can researchers ensure data transparency in publications on this compound?
- Methodological Answer : Include raw datasets, NMR spectra, and HPLC chromatograms in supplementary materials, formatted as per the Beilstein Journal’s standards . Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
